3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

Catalog No.
S12561368
CAS No.
M.F
C10H17N6O12P3
M. Wt
506.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

Product Name

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

IUPAC Name

[[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

InChI

InChI=1S/C10H17N6O12P3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(26-12)6(25-7)2-24-30(20,21)28-31(22,23)27-29(17,18)19/h3-7H,1-2,12H2,(H,20,21)(H,22,23)(H2,11,13,14)(H2,17,18,19)

InChI Key

JRWRMKPKCJGCKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate is a nucleotide derivative characterized by the presence of an amino group at the 3' position of the deoxyribose sugar. Its molecular formula is C₁₀H₁₇N₆O₁₂P₃, and it has a molecular weight of approximately 506.20 g/mol. This compound plays a crucial role in various biochemical processes, particularly in nucleic acid synthesis and modification. The amino group enhances its interaction with enzymes and other biomolecules, making it a valuable tool in research and therapeutic applications .

Typical of nucleotide triphosphates, including:

  • Phosphorylation: It can act as a substrate for kinases, facilitating the transfer of phosphate groups.
  • Polymerization: This compound can be incorporated into nucleic acid strands during DNA synthesis, where it pairs with complementary bases.
  • Hydrolysis: The triphosphate moiety can undergo hydrolysis to release energy, which is essential for various cellular processes.

These reactions are critical for understanding its biological roles and potential applications in biotechnology .

The biological activity of 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate includes:

  • Stabilization of DNA Duplexes: The incorporation of this compound into DNA can enhance the stability of the double helix due to increased hydrogen bonding with complementary bases .
  • Modulation of Enzyme Activity: It can influence the activity of DNA polymerases and other nucleic acid-modifying enzymes, potentially altering their fidelity and efficiency during replication and repair processes .
  • Role in Epigenetics: The amino modification allows for unique interactions with epigenetic regulators, which may affect gene expression patterns .

Several methods have been developed for synthesizing 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate:

  • Chemical Synthesis: This involves the stepwise addition of functional groups to form the nucleotide structure, often utilizing protecting groups to prevent unwanted reactions.
  • Enzymatic Synthesis: Enzymes such as nucleoside triphosphate pyrophosphorylase can be employed to catalyze the formation of this compound from simpler precursors.
  • Solid-phase Synthesis: A common approach in oligonucleotide synthesis where the nucleotide is assembled on a solid support, allowing for easier purification and characterization.

Each method has its advantages depending on the desired yield and purity .

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate has various applications in research and biotechnology:

  • Molecular Biology: Used as a substrate in polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
  • Gene Editing: Serves as a building block for modified oligonucleotides used in CRISPR technology.
  • Diagnostics: Employed in assays to detect specific nucleic acid sequences due to its enhanced binding properties .

Studies on the interactions of 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate with proteins and enzymes reveal:

  • Binding Affinity: The amino modification increases binding affinity to certain DNA-binding proteins, enhancing specificity in applications like fluorescence-based detection methods.
  • Enzyme Kinetics: Research indicates that this compound can alter the kinetics of DNA polymerases, affecting their error rates during nucleotide incorporation .

Several compounds are structurally or functionally similar to 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate. Here are some notable examples:

Compound NameKey Features
2-Deoxyadenosine 5'-triphosphateNatural nucleotide involved in DNA synthesis
2-Amino-2'-deoxyadenosine 5'-triphosphateContains an amino group at the 2' position; enhances stability
3-Amino-3'-deoxyadenosine 5'-triphosphateSimilar modification at the 3' position; used in kinase studies
N6-MethyladenosineMethylated form that plays roles in epigenetics

The uniqueness of 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate lies in its specific modification at the 3' position, which provides distinct properties that can be exploited for various biochemical applications .

XLogP3

-6.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

506.01173099 g/mol

Monoisotopic Mass

506.01173099 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-09

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